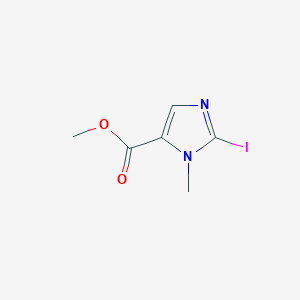
methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an iodine atom and a methyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
Given the broad range of activities reported for imidazole derivatives , it is likely that this compound could affect multiple pathways, leading to diverse downstream effects.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the absorption and distribution of its derivatives
Result of Action
Given the broad range of activities reported for imidazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate typically involves the iodination of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position. The resulting 2-iodo-1-methylimidazole is then esterified using methanol and an acid catalyst to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the iodine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Various substituted imidazoles depending on the nucleophile used.
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Deiodinated imidazole compounds.
Hydrolysis Products: 2-iodo-1-methyl-1H-imidazole-5-carboxylic acid.
Scientific Research Applications
Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active imidazole derivatives.
Medicine: Investigated for its potential as a precursor in the development of new drugs, particularly those targeting microbial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and catalysts.
Comparison with Similar Compounds
2-Iodo-1-methylimidazole: Lacks the ester group, making it less versatile in certain synthetic applications.
1-Methylimidazole: Does not contain the iodine atom, resulting in different reactivity and applications.
2-Methylimidazole: Similar structure but without the iodine atom, used in different industrial applications.
Uniqueness: Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is unique due to the combination of the iodine atom and the ester group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-iodo-3-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPTXHKJTWQMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
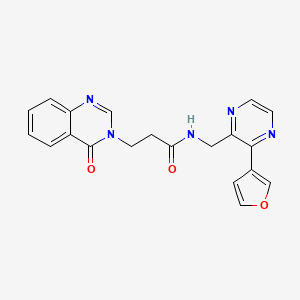
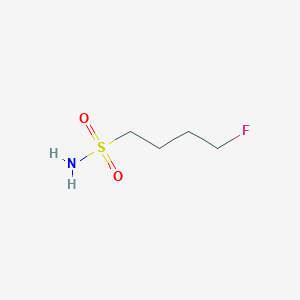
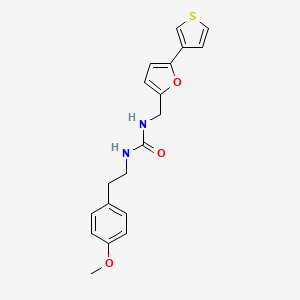
![Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2886611.png)
![Ethyl 7-oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2886612.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazolidin-2-one](/img/structure/B2886614.png)
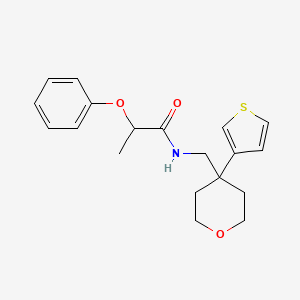

![2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)
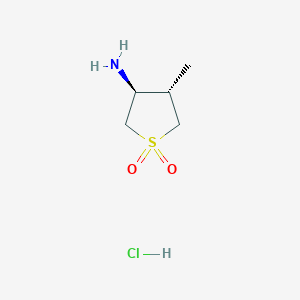
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2886626.png)
![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-butylacetamide](/img/structure/B2886627.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886628.png)
